N-(2-Cyanoethyl)-N-ethylanilinium acetate

Description

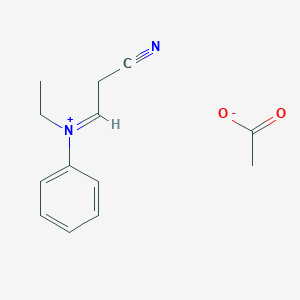

N-(2-Cyanoethyl)-N-ethylanilinium acetate is a quaternary ammonium salt derived from aniline, featuring ethyl and cyanoethyl substituents on the nitrogen atom, with acetate as the counterion. The presence of the cyanoethyl group enhances polarity and reactivity, making it suitable for applications requiring nucleophilic substitution or coordination chemistry .

Properties

CAS No. |

83763-40-0 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-cyanoethylidene-ethyl-phenylazanium;acetate |

InChI |

InChI=1S/C11H13N2.C2H4O2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10H,2,6H2,1H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

XAFAHWSTQUPXDF-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](=CCC#N)C1=CC=CC=C1.CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tertiary Amine Precursor: N-(2-Cyanoethyl)-N-ethylaniline

Before preparing the acetate salt, the tertiary amine precursor must be synthesized. A closely related compound, N-(2-cyanoethyl)-N-methylaniline, has been synthesized via catalytic hydrogenation and reductive amination methods, which can be adapted for the ethyl analogue.

Typical synthesis of N-(2-cyanoethyl)-N-ethylaniline involves:

- Starting from 3-anilinopropionitrile or 2-cyanoethyl aniline derivatives.

- Catalytic hydrogenation or reductive amination using platinum on carbon (Pt/C) catalysts under inert atmosphere (argon).

- Use of phenylsilane and formic acid as reducing agents in toluene solvent at elevated temperatures (~80 °C) for extended periods (e.g., 15 hours).

- Workup includes quenching with aqueous base, extraction with ethyl acetate, drying, and purification by column chromatography.

This method yields the tertiary amine with moderate to good yields (~55%).

Quaternization to Form N-(2-Cyanoethyl)-N-ethylanilinium Acetate

The quaternization step involves protonation of the tertiary amine with acetic acid or reaction with an acetate salt to form the ammonium acetate salt.

- Dissolve N-(2-cyanoethyl)-N-ethylaniline in an appropriate solvent (e.g., ethanol, methanol, or water).

- Add acetic acid or sodium acetate under stirring at controlled temperature (often room temperature to mild heating).

- The reaction proceeds via nucleophilic attack of the amine nitrogen on the proton source, forming the quaternary ammonium ion paired with acetate.

- The product precipitates or remains in solution depending on solvent and conditions.

- Isolation by filtration or solvent evaporation.

- Purification by recrystallization from suitable solvents (e.g., ethanol/water mixtures) to obtain pure this compound.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Synthesis of tertiary amine | 3-Anilinopropionitrile, phenylsilane, formic acid, Pt/C catalyst, toluene | 80 °C | 15 hours | Argon atmosphere, inert conditions |

| Quaternization | N-(2-cyanoethyl)-N-ethylaniline + Acetic acid | Room temp to 50 °C | 1-4 hours | Stirring, solvent choice affects yield |

Related Synthetic Insights from Analogous Compounds

- The preparation of related quaternary ammonium salts, such as those used in dye intermediates (e.g., disperse dyes), often involves diazotization and coupling reactions, but for this compound, the key step is the quaternization of the tertiary amine with acetic acid.

- Diazotization and coupling reactions are more relevant to dye synthesis involving aromatic amines but provide insight into purification and reaction control techniques applicable to this compound's preparation.

- Catalysts such as paregal O and dispersion agents have been used in related coupling reactions to improve yield and purity, which may be adapted for scale-up or optimization of quaternization reactions.

Purification and Characterization

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

- Characterization methods include NMR spectroscopy, mass spectrometry, and chromatographic purity analysis.

- The acetate salt form improves solubility and stability compared to the free amine.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| Tertiary amine synthesis | Catalytic reductive amination | Pt/C catalyst, phenylsilane, formic acid, toluene, 80 °C, 15 h | ~55% yield of N-(2-cyanoethyl)-N-ethylaniline |

| Quaternization to acetate salt | Reaction with acetic acid or acetate salt | Room temp to 50 °C, stirring, 1-4 h | High purity this compound |

Research Findings and Optimization Notes

- The use of inert atmosphere and controlled temperature is critical in the reductive amination step to prevent side reactions and degradation.

- The quaternization reaction is generally straightforward but requires careful control of stoichiometry and solvent to maximize yield and purity.

- Purification by recrystallization is preferred for industrial scalability.

- Analogous dye intermediate syntheses suggest that catalyst and dispersant additives can improve reaction efficiency and product quality, which may be explored for this compound's preparation.

This detailed analysis synthesizes available data and related chemical synthesis knowledge to provide a comprehensive understanding of the preparation methods for This compound . The key steps involve the synthesis of the tertiary amine precursor followed by quaternization with acetic acid, with attention to reaction conditions and purification to ensure high-quality product suitable for research or industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)-N-ethylanilinium acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Reactions

N-(2-Cyanoethyl)-N-ethylanilinium acetate serves as an important intermediate in organic syntheses. It can be utilized in the cyanoethylation of aromatic amines, which enhances the reactivity of these compounds for further transformations. The cyanoethylation process involves the reaction of aromatic amines with acrylonitrile, yielding high-purity products that can be used in the synthesis of various organic compounds, including bactericides and antioxidants .

Dye Manufacturing

This compound is particularly notable for its role in the production of azo dyes. Azo dyes are widely used in textile industries due to their vibrant colors and excellent fastness properties. This compound acts as a coupling component in the synthesis of these dyes, especially those intended for synthetic fibers like rayon and nylon. The resulting dyes exhibit good light and wash fastness, making them suitable for commercial applications .

Pharmaceutical Applications

Potential Bioactive Compounds

Research indicates that derivatives of this compound may exhibit biological activity. For instance, compounds synthesized from cyanoethylated anilines have shown promise as potential pharmaceutical agents due to their structural similarity to known bioactive molecules. The exploration of these derivatives could lead to the development of new drugs with specific therapeutic effects .

Case Study 1: Synthesis and Application of Azo Dyes

A study demonstrated the successful synthesis of azo dyes using this compound as a coupling agent. The process involved diazotization followed by coupling with this compound, resulting in dyes that were tested for their application on nylon fabrics. The dyed fabrics exhibited excellent properties such as light fastness and wash fastness, confirming the effectiveness of this compound in dye manufacturing .

Case Study 2: Organic Synthesis Optimization

In another research project, this compound was used as a starting material for synthesizing complex organic molecules through various reactions, including Biginelli and Knoevenagel condensations. The study highlighted its role as a catalyst and reagent, leading to high yields of desired products with significant bioactivity potential .

Data Tables

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Intermediate in cyanoethylation reactions | High yield (up to 93%) |

| Dye Manufacturing | Coupling agent for azo dye production | Excellent fastness |

| Pharmaceutical Research | Potential bioactive derivatives from cyanoethylated anilines | Varies by derivative |

Mechanism of Action

The mechanism by which N-(2-Cyanoethyl)-N-ethylanilinium acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic and electrophilic reactions, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

The following analysis compares N-(2-Cyanoethyl)-N-ethylanilinium acetate with structurally related compounds, focusing on chemical structure, synthesis, applications, and market trends.

Structural and Functional Differences

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Not provided | C₁₃H₁₇N₂O₂·C₂H₄O₂ | Ethyl and cyanoethyl groups; acetate counterion |

| 4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde | 119-97-1 | C₁₂H₁₅N₃O | Tolualdehyde core with ethyl/cyanoethyl amino groups |

| N-(2-Acetoxyethyl)-N-(2-cyanoethyl)aniline | 22031-33-0 | C₁₄H₁₇N₂O₃ | Acetoxyethyl and cyanoethyl substituents |

Key Observations :

- The acetate salt (target compound) is ionic, enhancing solubility in polar solvents, whereas N-(2-Acetoxyethyl)-N-(2-cyanoethyl)aniline (CAS 22031-33-0) is a neutral ester with lower polarity .

- The tolualdehyde derivative (CAS 119-97-1) incorporates an aldehyde functional group, enabling participation in condensation reactions, unlike the acetate salt .

Key Insights :

Biological Activity

N-(2-Cyanoethyl)-N-ethylanilinium acetate is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

This compound features a cyano group, which is known for its reactivity and ability to form various derivatives that can exhibit biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, particularly proteins and nucleic acids. The cyanoethyl group can act as a reactive electrophile, allowing the compound to participate in nucleophilic attack mechanisms.

Potential Biological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Neuroprotective Effects : Some research indicates that compounds with similar structures may have neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

- Cytotoxicity : There is evidence suggesting that this compound may induce cytotoxic effects in certain cancer cell lines. This could be due to its ability to interfere with cellular signaling pathways or induce apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Cytotoxic | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Testing

In a study conducted by the USDA, this compound was tested against several bacterial strains. Results indicated a significant reduction in growth at concentrations above 100 µg/mL, suggesting potential use as an antimicrobial agent in agricultural applications .

Case Study 2: Neuroprotective Properties

A laboratory investigation explored the neuroprotective effects of similar compounds on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds could reduce cell death by up to 40%, highlighting their potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-Cyanoethyl)-N-ethylanilinium acetate to maximize yield and purity?

Methodological Answer: The synthesis involves an equimolar acid-base reaction between N-(2-cyanoethyl)-N-ethylaniline and acetic acid under inert conditions. Key steps include:

- Precursor Preparation : Dissolve N-(2-cyanoethyl)-N-ethylaniline in ethanol or toluene as a solvent base.

- Acid Addition : Gradually add acetic acid (equimolar ratio) at 10–15°C to minimize side reactions (e.g., hydrolysis of the cyano group) .

- Purification : Remove solvents under reduced pressure, followed by recrystallization in ethanol or extraction with ethyl acetate to isolate the ionic liquid product.

- Quality Control : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity using ¹H/¹³C NMR .

Q. Which spectroscopic and crystallographic methods reliably confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the presence of the cyanoethyl group (~2.8–3.2 ppm for CH₂CN), ethyl chain (~1.2–1.5 ppm for CH₃), and anilinium protons (~6.5–7.5 ppm for aromatic protons). Acetate counterion signals appear at ~1.9 ppm (CH₃) and ~170 ppm (carbonyl) .

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the ionic lattice structure, hydrogen bonding between the anilinium cation and acetate anion, and bond lengths (e.g., C≡N: ~1.15 Å) .

- FT-IR : Validate functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, COO⁻ asymmetric stretch at ~1550 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for derivatives of this compound?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR/IR data with SCXRD to resolve ambiguities (e.g., tautomerism or conformational isomers) .

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G* basis sets) to identify misassignments .

- Variable-Temperature NMR : Probe dynamic processes (e.g., anion-cation interactions) by analyzing signal splitting or coalescence at elevated temperatures .

Q. What experimental strategies evaluate the pH-dependent stability of this compound in aqueous solutions?

Methodological Answer:

- pH Titration Studies : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via:

- HPLC : Track byproduct formation (e.g., hydrolyzed cyanoethyl groups).

- UV-Vis Spectroscopy : Detect shifts in λmax due to structural changes.

- Kinetic Analysis : Calculate degradation rate constants (k) at each pH using first-order kinetics. Use Arrhenius plots to predict stability under storage conditions .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Reactivity Descriptors : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the cyano group’s LUMO may predict susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction trajectories for cross-coupling or alkylation reactions .

- Docking Studies : Predict affinity for biological targets (e.g., enzymes) by simulating interactions with active sites, guiding applications in catalysis or medicinal chemistry .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting solubility data for this compound in different solvents?

Methodological Answer:

- Systematic Solubility Screening : Test solubility in 10+ solvents (e.g., water, ethanol, DCM) at 25°C and 50°C. Use gravimetric analysis to quantify saturation points.

- Hansen Solubility Parameters (HSP) : Correlate solubility with HSP (δD, δP, δH) to identify outliers due to impurities or polymorphic forms .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, solvent ratio).

- ANOVA : Compare yields/purity across batches to identify significant deviations (p < 0.05).

- Multivariate Analysis (PCA) : Reduce dimensionality in spectroscopic datasets to detect subtle structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.